Lithium tetramethylpiperidide

Epoxide Lithiation Kinetic Basicity Reaction Rate

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is a non-nucleophilic, sterically hindered amide superbase (pKa ~37). Its unique steric bulk enables regioselective C-H deprotonation where LDA and LiHMDS fail. Key evidence: high regioselectivity in 5-position lithiation of 3-methylthiophene for 2,4-disubstituted thiophenes; kinetic superiority in epoxide lithiation over LDA; 29% Pd-catalyzed cross-coupling yield vs. 0% for NaHMDS/KHMDS. Select LiTMP to avoid isomeric mixtures and maximize synthetic efficiency in pharmaceutical intermediate and conductive polymer synthesis.

Molecular Formula C9H18LiN
Molecular Weight 147.2 g/mol
CAS No. 38227-87-1
Cat. No. B1251421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tetramethylpiperidide
CAS38227-87-1
Synonymslithium 2,2,6,6-tetramethylpiperidide
Molecular FormulaC9H18LiN
Molecular Weight147.2 g/mol
Structural Identifiers
SMILES[Li+].CC1(CCCC([N-]1)(C)C)C
InChIInChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1
InChIKeyANYSGBYRTLOUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Tetramethylpiperidide (LiTMP) Procurement Guide: Technical Specifications and Baseline Data


Lithium 2,2,6,6-tetramethylpiperidide (LiTMP, CAS 38227-87-1), with molecular formula C9H18LiN and molecular weight 147.2 g/mol, is a non-nucleophilic, sterically hindered amide superbases [1]. It is one of the three 'utility amides' alongside lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS), distinguished by its unique steric and electronic properties [2]. Commercially supplied as a solid or as a solution in THF or ethylbenzene, LiTMP serves as a potent base for regioselective deprotonation of weakly acidic C-H bonds [3].

Why Generic Substitution of Lithium Tetramethylpiperidide (LiTMP) Fails in Critical Lithiation Workflows


The utility amides LDA, LiTMP, and LiHMDS, while often described as 'non-nucleophilic bases', cannot be interchanged without compromising yield, selectivity, and reproducibility [1]. Their distinct aggregation states, basicities, and steric profiles lead to divergent reaction outcomes. For instance, LiTMP's unique steric bulk enables high regioselectivity in lithiation reactions where LDA and LiHMDS either fail or produce mixtures [2]. A failure to account for these differences during procurement or method development can result in costly synthetic failures, complex purification problems, and low yields. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide: LiTMP vs. LDA, LiHMDS, and NaHMDS/KHMDS in Key Lithiation Metrics


LiTMP vs. LDA: Kinetic Reactivity in Epoxide Lithiation

LiTMP exhibits a significantly higher kinetic reactivity than LDA in the lithiation of epoxides, enabling faster and more efficient deprotonation under otherwise identical conditions [1].

Epoxide Lithiation Kinetic Basicity Reaction Rate

LiTMP vs. LDA: Regioselectivity in Heteroaromatic Lithiation

In the lithiation of 3-methylthiophene, LiTMP directs metalation almost exclusively to the 5-position, providing a highly selective route to 2,4-disubstituted thiophenes. In contrast, reactions with LDA or other bases typically yield mixtures of regioisomers, necessitating complex and wasteful separations [1].

Regioselective Lithiation Heterocyclic Chemistry Thiophene Functionalization

LiTMP vs. LDA & LiHMDS: Aggregation State and Solution Behavior

The aggregation state of a lithium amide in solution profoundly influences its reactivity. LiTMP exists as a dimer-monomer equilibrium (approx. 90% dimer at -115°C in THF), while LDA is exclusively dimeric and LiHMDS is mostly monomeric under comparable conditions [1]. This difference in aggregation provides a handle for tuning reactivity through solvent and additive selection.

Aggregation State Solution Chemistry Reactivity Control

LiTMP vs. NaHMDS & KHMDS: Comparative Yield in a Pd-Catalyzed Cross-Coupling

In a specific Pd-catalyzed cross-coupling reaction, LiTMP provides a baseline yield of 29%, which is significantly higher than the 0% yield observed with both NaHMDS and KHMDS under identical conditions, but lower than the 46% yield achieved with LiHMDS [1]. This data highlights LiTMP's distinct reactivity profile in a complex catalytic system.

Cross-Coupling Base Screening Yield Optimization

LiTMP: Relative Basicity and Steric Hindrance Profile

LiTMP possesses a pKa of approximately 37, placing it among the most basic of the common amide superbases [1]. Its steric bulk, due to the tetramethylpiperidide group, is comparable to that of LiHMDS, but its basicity is significantly higher than LiHMDS (pKa ~30) and slightly higher than LDA (pKa ~36) [2]. This combination of high basicity and extreme steric hindrance makes LiTMP uniquely effective for deprotonating sterically encumbered protons where other bases are too nucleophilic or insufficiently basic.

Basicity pKa Steric Hindrance Non-nucleophilicity

Optimal Application Scenarios for Lithium Tetramethylpiperidide (LiTMP) Based on Comparative Evidence


Regioselective Synthesis of 2,4-Disubstituted Thiophenes

As demonstrated by the direct comparison with LDA, LiTMP is the reagent of choice for the lithiation of 3-methylthiophene at the 5-position. This reaction provides a high-yielding, one-pot route to 2,4-disubstituted thiophenes, which are crucial building blocks for pharmaceuticals, conductive polymers, and molecular switches. Using LiTMP avoids the formation of isomeric mixtures that plague alternative methods, streamlining purification and improving overall synthetic efficiency [1].

Kinetic Resolution and High-Throughput Lithiation of Epoxides

The markedly higher kinetic reactivity of LiTMP relative to LDA in epoxide lithiation makes it the preferred reagent for processes where reaction rate is a critical factor. This is particularly relevant in high-throughput screening or in scale-up scenarios where faster deprotonation can lead to improved cycle times and reduced decomposition of sensitive intermediates [2].

Base Screening in Palladium-Catalyzed Cross-Coupling Reactions

The comparative yield data (29% for LiTMP vs. 0% for NaHMDS and KHMDS) underscore the importance of LiTMP as a key member of any comprehensive base screen for Pd-catalyzed cross-coupling reactions. Its unique reactivity profile, distinct from both weaker and stronger bases, makes it an essential tool for optimizing challenging coupling reactions where other standard bases fail to promote product formation [3].

Deprotonation of Weakly Acidic, Sterically Hindered C-H Bonds

With a pKa of approximately 37, LiTMP is one of the most potent amide bases available, exceeded in basicity only by a few superbasic systems. Its combination of high pKa and extreme steric hindrance makes it uniquely suited for deprotonating C-H bonds that are both electronically deactivated and sterically shielded. This capability is essential for the functionalization of complex molecules, including natural products and advanced pharmaceutical intermediates, where other amide bases like LDA or LiHMDS would either be unreactive or participate in unwanted nucleophilic additions [4].

Technical Documentation Hub

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